[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone is a synthetic organic molecule that features a piperazine ring linked to a pyrazole moiety through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the alkylation of piperazine with 4-propan-2-ylbenzyl chloride under basic conditions to yield 4-[(4-propan-2-ylphenyl)methyl]piperazine.
Coupling with Pyrazole: The intermediate is then reacted with 1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction of the methanone bridge can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone is investigated for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
[4-(4-phenylpiperazin-1-yl)pyrazole]: Similar structure but lacks the isopropyl group.
[4-(4-methylpiperazin-1-yl)pyrazole]: Similar structure but with a methyl group instead of the isopropyl group.
Uniqueness
The presence of the isopropyl group in [4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(2)16-5-3-15(4-6-16)13-21-7-9-22(10-8-21)18(23)17-11-19-20-12-17/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVVSZSSUFBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.